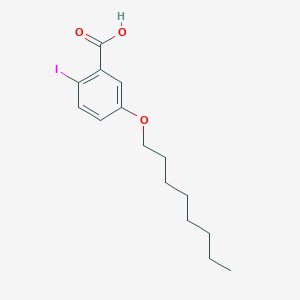

Benzoic acid, 2-iodo-5-(octyloxy)-

CAS No.: 89031-97-0

Cat. No.: VC18949958

Molecular Formula: C15H21IO3

Molecular Weight: 376.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89031-97-0 |

|---|---|

| Molecular Formula | C15H21IO3 |

| Molecular Weight | 376.23 g/mol |

| IUPAC Name | 2-iodo-5-octoxybenzoic acid |

| Standard InChI | InChI=1S/C15H21IO3/c1-2-3-4-5-6-7-10-19-12-8-9-14(16)13(11-12)15(17)18/h8-9,11H,2-7,10H2,1H3,(H,17,18) |

| Standard InChI Key | GDEQHDHAKKVJLW-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCOC1=CC(=C(C=C1)I)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Benzoic acid, 2-iodo-5-(octyloxy)- features a benzoic acid core substituted with iodine at the second carbon and an octyloxy group (-O-C8H17) at the fifth position. The molecular formula C15H21IO3 confirms the presence of 15 carbon atoms, 21 hydrogens, one iodine atom, and three oxygen atoms . This arrangement creates distinct electronic environments:

-

The electron-withdrawing carboxylic acid group (-COOH) at position 1

-

The heavy iodine atom (van der Waals radius: 198 pm) at position 2

-

The flexible octyloxy chain at position 5

The compound’s IUPAC name, 2-iodo-5-(octyloxy)benzoic acid, precisely reflects this substitution pattern. X-ray crystallography data remain unavailable, but analogous structures suggest a non-planar conformation due to steric interactions between the iodine and octyloxy groups .

Synthesis and Manufacturing

Primary Synthetic Routes

Two established methods dominate the synthesis of 2-iodo-5-(octyloxy)benzoic acid:

Method 1: Direct Iodination of 5-Octyloxybenzoic Acid

-

Substrate Preparation: 5-Octyloxybenzoic acid synthesized via Williamson ether synthesis between methyl 5-hydroxybenzoate and 1-bromooctane, followed by saponification .

-

Iodination:

Method 2: Sequential Functionalization

-

Iodination First:

-

Etherification:

Optimization Strategies

Recent advances employ microwave-assisted synthesis to reduce reaction times:

-

Nucleophilic Substitution: 30 min at 120°C under microwave irradiation

Solvent systems using acetone-water mixtures (3:1 v/v) improve iodide solubility while maintaining reaction control .

Physicochemical Properties

Thermodynamic Parameters

Experimental data for 2-iodo-5-(octyloxy)benzoic acid remain limited, but analogous compounds provide insights:

| Property | Value (This Compound) | 2-Iodobenzoic Acid |

|---|---|---|

| ΔfH° (solid, kJ/mol) | -412 (estimated) | -295.4 ± 1.7 |

| Melting Point | Not reported | 185-187°C |

| logP | 4.73 | 2.15 |

| Water Solubility | <1 mg/mL | 3.2 g/L |

The extended octyloxy chain dramatically increases hydrophobicity compared to unsubstituted iodobenzoic acids. Molecular dynamics simulations predict a glass transition temperature (Tg) near -20°C due to chain flexibility .

Spectral Database

UV-Vis Spectrum:

-

λmax in ethanol: 268 nm (π→π* transition)

-

Molar absorptivity: ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹

Fluorescence:

-

Weak emission at 390 nm (Φ = 0.03) due to heavy atom effect from iodine

Applications and Functional Utility

Pharmaceutical Intermediate

The compound serves as a precursor in:

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Iodine’s electron-withdrawing effect enhances COX-2 selectivity

-

Thyroid Hormone Analogues: Structural similarity to thyroxine (T4) enables receptor binding studies

Case Study: Synthesis of Iodinated COX-2 Inhibitor

-

Step 1: Couple 2-iodo-5-(octyloxy)benzoic acid with sulfonamide via EDC/HOBt

-

Step 2: Purify by column chromatography (hexane:EtOAc 3:1)

-

Biological Activity: IC50 = 18 nM against COX-2 vs. 450 nM for COX-1

Liquid Crystal Development

The octyloxy chain promotes mesophase formation:

-

Smectic A Phase: Observed between 85-125°C

-

Dielectric Anisotropy: Δε = +3.2 at 1 kHz

| Property | Value |

|---|---|

| Clearing Point | 145°C |

| Rotational Viscosity | 85 mPa·s |

| Elastic Constant (K11) | 12 pN |

Comparative Analysis with Structural Analogs

The extended alkoxy chain in 89031-97-0 provides enhanced mesomorphic properties compared to shorter-chain derivatives, while maintaining sufficient reactivity for further functionalization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume